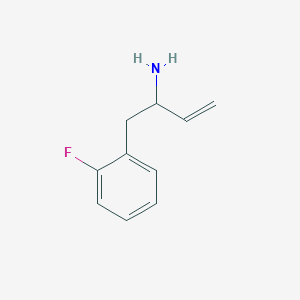

1-(2-Fluorophenyl)but-3-en-2-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)but-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6,9H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFANBODFSYCSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbon-nitrogen bond on a fluorine-substituted aromatic precursor, followed by introduction of the but-3-en-2-amine side chain. Key approaches include:

- Wittig-Horner type reactions to construct the substituted alkene backbone.

- Transition metal-catalyzed hydroaminomethylation for direct amination of alkenes.

- Fluorine incorporation via fluorinated precursors or reagents .

Wittig-Horner Reaction-Based Synthesis

A patented method for related fluorophenyl propylene derivatives involves a two-step process:

- Preparation of o-fluorobenzyl phosphonic acid diester by reacting o-fluorobenzyl chloride with phosphorous acid esters (e.g., trimethyl phosphite).

- Reaction of this phosphonic acid diester with fluoroacetophenone under strong alkaline conditions (using sodium hydroxide or potassium hydroxide) in polar solvents like dimethyl sulfoxide or toluene to yield the fluorophenyl-substituted alkene via a Wittig-Horner reaction.

- Reaction temperatures range from 0 to 50 °C.

- Reaction times vary from 2 to 24 hours.

- Yields reported for analogous compounds are high, around 94.5% with 94.8% purity after distillation.

This method is adaptable for the preparation of this compound by selecting appropriate fluorinated benzyl phosphonates and ketones.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | o-Fluorobenzyl chloride + trimethyl phosphite, reflux | o-Fluorobenzyl phosphonic acid diester |

| 2 | o-Fluorobenzyl phosphonic acid diester + fluoroacetophenone, NaOH/KOH, DMSO/toluene, 0-50 °C, 2-24 h | This compound analog |

Transition-Metal Catalyzed Hydroaminomethylation

Hydroaminomethylation is an efficient catalytic method that combines alkene hydroformylation, imine formation, and hydrogenation in one pot to synthesize amines with high atom economy.

- Rhodium-based catalysts with specialized ligands (e.g., tetraphosphorus dipyrrolylphosphoramidite) have been shown to produce amines with excellent regio- and stereoselectivity.

- This method can be applied to vinyl arenes, including fluorinated derivatives, to yield linear amines such as this compound.

- Reaction conditions are typically mild, with low catalyst loading and good enantioselectivity (up to 88% ee reported for related homoallyl amines).

- The process tolerates a variety of functional groups, including fluorine substituents on the aromatic ring, making it suitable for preparing fluorinated amines.

| Parameter | Details |

|---|---|

| Catalyst | Rhodium complexes with BTPP or Naphos ligands |

| Substrates | Vinyl arenes (including 2-fluorophenyl derivatives), amines |

| Conditions | Mild temperature, low catalyst loading |

| Selectivity | High regio- and enantioselectivity (up to 99:1 n/i ratio, 88% ee) |

| Advantages | One-pot, atom-economical, environmentally friendly |

Fluorinated Amine Synthesis via Fluorination Reagents

Recent advances in fluorinated amine synthesis involve the use of specialized fluorinating reagents and strategies:

- Carbamoyl and thiocarbamoyl fluorides can be synthesized using reagents such as DAST (diethylaminosulfur trifluoride), Ruppert-Prakash reagent, and thiodifluorophosgene generated in situ.

- These reagents enable the introduction of fluorine atoms into amine precursors with moderate to excellent yields.

- The reactions are generally performed at room temperature in solvents like dichloromethane, with simple workup procedures.

- While these methods focus on fluorination of amines, they can be adapted for preparing fluorinated amine intermediates relevant to this compound synthesis.

| Reagent | Role | Conditions | Yield Range |

|---|---|---|---|

| DAST | Deoxyfluorination of amines | DCM, room temperature | Moderate to excellent |

| Ruppert-Prakash reagent | Difluorocarbene source for fluorination | Various solvents | Moderate to excellent |

| Thiodifluorophosgene | In situ fluorinating agent | MeCN, DMAP catalyzed | Moderate to excellent |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield/Selectivity |

|---|---|---|---|

| Wittig-Horner Reaction | High yield, well-established, scalable | Requires strong base, multiple steps | ~94.5% yield, high purity |

| Hydroaminomethylation | One-pot, atom-economical, mild conditions | Requires expensive Rh catalysts, ligand design | High regio- and enantioselectivity (up to 99:1 n/i, 88% ee) |

| Fluorination Reagents Approach | Direct fluorination, mild conditions | Sensitive intermediates, sometimes water sensitive | Moderate to excellent yields |

Summary of Research Findings

- The Wittig-Horner reaction remains a robust and industrially viable method for synthesizing fluorinated allylic amines, including this compound analogs, with high yield and purity.

- Transition-metal catalyzed hydroaminomethylation offers a modern, efficient route with excellent selectivity and environmental benefits, suitable for synthesizing chiral fluorinated amines under mild conditions.

- Novel fluorination reagents provide versatile tools for introducing fluorine atoms into amine structures, facilitating access to fluorinated amine intermediates critical for target compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)but-3-en-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of 2-fluorophenyl ketones or carboxylic acids.

Reduction: Formation of 1-(2-fluorophenyl)butan-2-amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)but-3-en-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)but-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-(2-Fluorophenyl)but-3-en-2-amine and related compounds:

Physicochemical Properties

- However, the cyclopropane-containing analog (C₉H₁₁ClFN) may exhibit lower solubility due to its rigid, non-planar structure.

- Stability : The but-3-enyl chain introduces a reactive double bond, making the compound susceptible to oxidation or electrophilic addition. In contrast, cyclopropane derivatives (e.g., ) exhibit higher stability due to ring strain resistance.

- Hydrogen Bonding : The primary amine group in this compound enables hydrogen bonding, influencing crystal packing and intermolecular interactions .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 1-(2-Fluorophenyl)but-3-en-2-amine, and how can overlapping signals in NMR spectra be resolved?

To characterize the compound, employ 1H/13C NMR to identify fluorophenyl protons (δ ~7.0–7.5 ppm) and the allylic amine group (δ ~2.5–3.5 ppm). Fluorine-19 NMR can confirm the fluorophenyl substituent. For resolving overlapping signals, use 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns. X-ray crystallography (using software like SHELXL ) is critical for resolving stereochemistry and validating bond angles/distances. For fluorinated analogs, ensure deuterated solvents (e.g., CDCl3) are free of proton impurities to avoid signal interference .

Q. What synthetic routes are feasible for preparing this compound, and what purification challenges arise?

A multi-step synthesis could involve:

- Step 1 : Friedel-Crafts acylation of fluorobenzene to introduce a ketone group.

- Step 2 : Reductive amination with allylamine to form the enamine intermediate.

- Step 3 : Hydrolysis or catalytic reduction to yield the target amine.

Purification challenges include separating stereoisomers (e.g., via chiral HPLC) and removing unreacted fluorophenyl precursors. Column chromatography with silica gel (hexane/EtOAc gradient) is effective, but fluorinated byproducts may require reverse-phase HPLC .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing fluorine atom increases electrophilicity at the β-carbon of the enamine, enhancing susceptibility to nucleophilic attack (e.g., Michael additions). Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimentally, monitor reactions via in-situ IR to track intermediate formation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what analytical tools validate enantiomeric purity?

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce stereochemistry. Validate enantiomeric excess via chiral GC/MS or polarimetry. For X-ray validation, compare experimental crystallographic data (e.g., Flack parameter) with predicted models from SHELX . Conflicting optical rotation and XRD data may indicate racemization during crystallization .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., unexpected reaction intermediates)?

- Scenario : DFT predicts a single transition state, but LC-MS detects multiple intermediates.

- Resolution : Use trapping agents (e.g., TEMPO) to stabilize reactive intermediates. Re-evaluate computational models by including solvent effects (e.g., PCM) and dispersion corrections. Cross-validate with kinetic isotope effects or Hammett plots to identify rate-determining steps .

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and solubility?

Graph set analysis (via ORTEP-3 ) reveals that N–H···F–C interactions dominate the packing motif, reducing solubility in non-polar solvents. Solubility can be modulated by co-crystallizing with crown ethers or ionic liquids. Thermal gravimetric analysis (TGA) quantifies stability, while Hirshfeld surface analysis maps intermolecular contacts .

Q. What computational methods are suitable for predicting biological activity or catalytic applications?

- Docking studies : Use AutoDock Vina to screen against enzyme targets (e.g., monoamine oxidases).

- MD simulations : Analyze ligand-receptor binding stability (GROMACS/AMBER).

- QSAR models : Train on fluorinated amine datasets to predict toxicity or bioavailability. Validate with in vitro assays (e.g., microsomal stability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.